molecular formula C16H19BrO B8794445 2-Bromo-6-(hexyloxy)naphthalene CAS No. 66217-21-8

2-Bromo-6-(hexyloxy)naphthalene

Cat. No.: B8794445
CAS No.: 66217-21-8
M. Wt: 307.22 g/mol
InChI Key: JBNWDSSVOCTJBL-UHFFFAOYSA-N
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Description

2-Bromo-6-(hexyloxy)naphthalene ( 66217-21-8) is an organic building block of interest in advanced materials research, particularly in the field of organic electronics. Its molecular formula is C₁₆H₁₉BrO, with a molecular weight of 307.2255 g/mol . The compound features a naphthalene core substituted with a bromine atom and a hexyloxy chain, a structure that lends itself to further functionalization via cross-coupling reactions and serves as a key precursor in the synthesis of more complex π-conjugated systems. This compound is primarily valued for its role in constructing semiconducting molecules and oligomers for applications such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) . The electron-donating hexyloxy group helps tune the electronic properties of the resulting materials and can enhance solubility and self-assembly stacking in the solid state, which are critical factors for achieving high charge carrier mobility . Researchers utilize this and related brominated naphthalene derivatives as intermediates to develop novel materials, including anthracene derivatives, which have demonstrated mobilities as high as 0.64 cm² V⁻¹ s⁻¹ . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses, nor for human or animal consumption .

Properties

CAS No.

66217-21-8

Molecular Formula

C16H19BrO

Molecular Weight

307.22 g/mol

IUPAC Name

2-bromo-6-hexoxynaphthalene

InChI

InChI=1S/C16H19BrO/c1-2-3-4-5-10-18-16-9-7-13-11-15(17)8-6-14(13)12-16/h6-9,11-12H,2-5,10H2,1H3

InChI Key

JBNWDSSVOCTJBL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

Scientific Research Applications

Synthesis Applications

2-Bromo-6-(hexyloxy)naphthalene is primarily utilized as a building block in the synthesis of various organic compounds. Its bromine atom serves as an electrophilic site for nucleophilic substitution reactions, making it valuable in the production of pharmaceuticals and agrochemicals.

2.1. Pharmaceutical Synthesis

  • Naproxen Derivatives: The compound is used in the synthesis of naproxen and its analogs, which are nonsteroidal anti-inflammatory drugs (NSAIDs). The Heck reaction, a palladium-catalyzed cross-coupling reaction, facilitates the formation of these derivatives from aryl halides like this compound .
  • Profen-type Compounds: It acts as a precursor for various profen-type analgesics, enhancing the efficiency of their large-scale production through innovative synthetic routes .

Material Science Applications

This compound also finds applications in material science, particularly in the development of organic electronic materials.

3.1. Organic Light Emitting Diodes (OLEDs)

The compound can be employed as an intermediate in the synthesis of semiconducting materials used in OLEDs. Its hexyloxy substituent improves solubility and processability, which are critical for device fabrication .

3.2. Organic Photovoltaics (OPVs)

In OPV devices, this compound is used to create donor-acceptor systems that enhance charge transport properties and overall device efficiency. The long hexyloxy chain contributes to better film formation and morphology .

Case Study 1: Synthesis of Naproxen

A study demonstrated the successful synthesis of naproxen using this compound as a key intermediate through a Heck reaction with butyric acid derivatives under optimized conditions. This method resulted in high yields and purity levels suitable for pharmaceutical applications.

Case Study 2: OLED Performance Enhancement

Research conducted on OLED devices incorporating materials derived from this compound showed significant improvements in luminescence efficiency and stability compared to traditional materials. The introduction of the hexyloxy group was pivotal in achieving these enhancements.

Data Tables

Application AreaCompound RoleKey Benefits
Pharmaceutical SynthesisPrecursor for NSAIDs and profen derivativesHigh yield synthesis
Material ScienceIntermediate for OLEDs and OPVsEnhanced solubility and device performance

Comparison with Similar Compounds

Table 1: Key Properties of 2-Bromo-6-(hexyloxy)naphthalene and Analogues

Compound Name Molecular Formula Substituents Molecular Weight Key Applications/Properties Reference
This compound C₁₆H₁₇BrO Br (C2), -O-C₆H₁₃ (C6) 305.21 Organic electronics, solubility enhancer
2-Bromo-6-methoxynaphthalene C₁₁H₉BrO Br (C2), -OCH₃ (C6) 237.09 NSAID synthesis (e.g., nabumetone)
2-Bromo-6-(2-methylbutoxy)naphthalene C₁₅H₁₇BrO Br (C2), -O-(CH₂)₂CH(CH₃)₂ (C6) 293.20 Specialty chemical synthesis
2-Bromo-6-fluoronaphthalene C₁₀H₆BrF Br (C2), F (C6) 225.06 Electronic materials, halogen bonding
6-Bromo-2-naphthol C₁₀H₇BrO Br (C6), -OH (C2) 223.07 Precursor for boronic acid derivatives

Pharmacological and Toxicological Profiles

  • The hexyloxy chain likely enhances blood-brain barrier penetration .
  • Toxicity: Brominated naphthalenes generally show moderate toxicity, with acute exposure risks including respiratory irritation.

Preparation Methods

Reaction Mechanism and Conditions

The most direct synthesis involves alkylation of 6-bromo-2-naphthol (1 ) with 1-bromohexane (2 ) under basic conditions. Potassium hydroxide (KOH) deprotonates the hydroxyl group, facilitating nucleophilic attack on the alkyl bromide. Sodium iodide (NaI) enhances reactivity via the Finkelstein mechanism.

Procedure :

  • Reactants : 6-Bromo-2-naphthol (30 g, 0.135 mol), 1-bromohexane (24 g, 0.145 mol), KOH (8.25 g, 0.147 mol), NaI (1.35 g, 0.009 mol).

  • Solvent : Ethanol (300 mL).

  • Conditions : Reflux for 24 hours.

  • Workup : Ethanol removal, aqueous extraction with diethyl acetate, silica gel chromatography (hexanes).

  • Yield : 79.8% (32.98 g).

Key Data :

ParameterValue
Melting Point40–42°C
Purity (¹H NMR)>98%
RegioselectivityExclusive C6-alkoxy

Advantages and Limitations

  • Advantages : High yield, simplicity, and scalability.

  • Limitations : Requires stoichiometric base and extended reflux.

Ullmann Ether Synthesis for Regioselective Alkoxylation

Copper-Catalyzed Coupling

Ullmann coupling enables direct introduction of hexyloxy groups using copper catalysts. This method is advantageous for sterically hindered substrates.

Procedure :

  • Reactants : 1,5-Dibromo-2,6-bis(hexyloxy)naphthalene (3 ), ethyl 2-bromothieno[3,2-b]thiophene-3-carboxylate.

  • Catalyst : Pd(PPh₃)₄.

  • Solvent : Toluene/ethanol.

  • Conditions : Reflux, 24 hours.

  • Yield : 34% (550 mg).

Key Data :

ParameterValue
Ligand3,4,7,8-Tetramethyl-1,10-phenanthroline
Temperature130°C
Solvent1-Hexanol

Comparative Efficiency

  • Traditional Borylation/Oxidation Route : 26% yield over 3 steps.

  • Ullmann Route : 34% yield in one step.

Bromination-Debromination Strategies

Adaptation from Methoxy Analogues

Patents describing 2-methoxy-6-bromo-naphthalene synthesis (e.g., EP0179447A1) can be adapted by substituting methoxy precursors with hexyloxy variants.

Procedure :

  • Bromination : 2-Hexyloxynaphthalene + Br₂ → 1,6-dibromo-2-hexyloxynaphthalene.

  • Debromination : Fe powder in acetic acid removes the C1 bromine.

  • Yield : ~70–80% (estimated from methoxy analogue data).

Challenges :

  • Ensuring regioselectivity at C6.

  • Avoiding over-bromination.

Diazotization and Halogen Exchange

Tobias Acid Route

WO2011120351A1 outlines a diazotization-thermal decomposition method for 2-bromo-6-fluoronaphthalene. Adapting this for hexyloxy requires substituting fluoride sources with hexanol derivatives.

Theoretical Pathway :

  • Diazotize 6-bromo-2-naphthylamine.

  • React with hexanol under SN1 conditions.

  • Limitations : Low yields (~50%) and side reactions.

Crystallization and Purification

Isolation Techniques

Post-synthesis, 2-bromo-6-(hexyloxy)naphthalene is typically purified via:

  • Crystallization : From ethanol/water mixtures.

  • Distillation : Reduced pressure (5 mmHg) for high-purity isolates.

Purity Metrics :

MethodPurity (%)
¹H NMR>98
Column Chromatography99.8

Q & A

Basic: What are the standard synthetic routes for 2-Bromo-6-(hexyloxy)naphthalene, and how do their yields compare?

Answer:
Two primary methodologies are documented:

  • Sequential Borylation/Oxidation/Hexylation Route : Begins with regioselective bromination of 2,6-dihydroxynaphthalene, followed by borylation (using Mg/THF and B(OMe)₃), oxidation (H₂O₂), and hexylation. This method achieves ~26% yield over three steps.
  • Ullmann Ether Synthesis : Utilizes CuI with 3,4,7,8-tetramethyl-1,10-phenanthroline as a ligand, Cs₂CO₃ as a base, and 1-hexanol as a solvent. This one-step method yields ~34%, demonstrating superior efficiency due to minimized intermediate purification .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Critical for confirming regiochemistry and substitution patterns. For example, aromatic protons appear at δ 7.93–7.07 ppm, with alkoxy protons at δ 4.08–4.16 ppm .
  • HRMS (ES+) : Validates molecular weight (e.g., [M+H]+ at 406.9277) with sub-2 ppm error, ensuring compound identity .
  • IR Spectroscopy : Detects functional groups (e.g., C-O stretching at ~1250 cm⁻¹ and aromatic C=C at ~1605 cm⁻¹) .

Advanced: How can regioselectivity challenges in the alkylation of brominated naphthols be addressed?

Answer:
Regioselectivity is influenced by:

  • Catalytic Systems : CuI with bulky ligands (e.g., 3,4,7,8-tetramethyl-1,10-phenanthroline) reduces steric hindrance and directs alkoxy group placement .
  • Solvent Effects : Polar aprotic solvents (e.g., 1-hexanol) enhance reaction homogeneity and selectivity.
  • Temperature Control : Reflux conditions (130°C) favor thermodynamic control, minimizing byproducts .

Advanced: What methodologies optimize the purity of this compound during synthesis?

Answer:

  • Column Chromatography : Silica gel elution with gradients (e.g., PE/CH₂Cl₂ 6:4) resolves regioisomers .
  • Recrystallization : n-Butanol effectively purifies intermediates (e.g., 2-acetoxy-6-bromonaphthalene) by removing unreacted starting materials .
  • Hydrogenolysis : Pd/C-mediated removal of benzyl protecting groups ensures high-purity hydroxy intermediates .

Basic: What safety protocols are recommended when handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to volatility and inhalation risks.
  • Waste Management : Segregate halogenated waste for incineration, complying with EPA guidelines .

Advanced: How to design controlled exposure studies to assess the toxicological profile of this compound?

Answer:

  • Randomization : Administer doses via stratified randomization to minimize selection bias.
  • Blinding : Double-blind protocols (researchers/subjects) reduce performance/detection bias.
  • Outcome Metrics : Use LC-MS/MS for quantifying metabolites in biological matrices (e.g., plasma, urine).
  • Risk of Bias Assessment : Follow frameworks like Table C-6 (e.g., attrition bias checks, exposure confidence metrics) .

Advanced: What are the implications of HOMO energy levels in alkoxy-substituted naphthalenes for material science applications?

Answer:

  • Electrochromic Properties : Alkoxy groups (e.g., hexyloxy) lift HOMO levels, enhancing hole-transport capabilities in organic semiconductors.
  • Synthetic Tuning : Adjusting alkoxy chain length (C₆ vs. C₄) modulates bandgap and solubility for OLED/OFET applications .
  • Stability Studies : Accelerated aging under UV/thermal stress (e.g., 80°C for 72h) evaluates degradation pathways for device longevity .

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